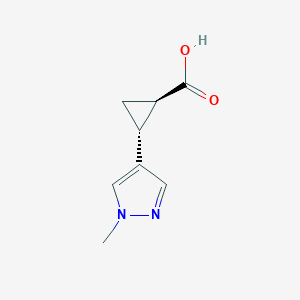
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
説明
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 1807940-87-9, is a compound that has garnered attention in the field of biological research due to its potential applications in various biochemical pathways. This article explores its biological activity, focusing on its mechanisms, effects in specific studies, and comparative analysis with related compounds.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- Purity : Typically ≥ 95%
- IUPAC Name : (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid
The compound is primarily studied for its role as an inhibitor in ethylene biosynthesis pathways. Ethylene is a crucial plant hormone that regulates various physiological processes including fruit ripening and senescence. The compound's structure allows it to interact with enzymes involved in ethylene production, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene.
Inhibition Studies
In silico analyses have shown that derivatives of cyclopropane carboxylic acids, including this compound, exhibit promising binding affinities to the ACO enzyme. The binding energies and constants indicate a strong potential for these compounds to serve as effective inhibitors.
| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |
|---|---|---|
| (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| Pyrazinoic acid | -5.3 | 7.61×10^3 |
Study on Ethylene Regulation
A study investigated the effects of various cyclopropanecarboxylic acids on fruit ripening processes. The results indicated that treatment with this compound significantly delayed ripening in peach fruits by inhibiting ethylene production. This was evidenced by reduced softening and color changes compared to control groups treated with standard ethylene inhibitors.
Molecular Docking Analysis
Molecular docking simulations were conducted to assess the interaction between the compound and the ACO enzyme from Arabidopsis thaliana. The simulations revealed multiple hydrogen bond interactions and hydrophobic contacts that contribute to the stability of the enzyme-inhibitor complex.
Comparative Analysis
The biological activity of this compound was compared with other known inhibitors such as methylcyclopropane and pyrazinecarboxylic acid. The results demonstrated superior binding affinity for the studied compound, suggesting its potential as a more effective inhibitor in agricultural applications.
特性
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-87-9 | |
| Record name | rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















